molecular formula C25H21NO6S B13888560 N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide

N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide

Cat. No.: B13888560
M. Wt: 463.5 g/mol
InChI Key: BPVNGDOAWPZKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a chromen-6-yl core substituted with a phenylmethoxy group, a methylsulfonylphenyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-6-yl Core: The chromen-6-yl core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via an etherification reaction using phenol and a suitable alkylating agent like methyl iodide.

    Attachment of the Methylsulfonylphenyl Group: This step involves a sulfonation reaction where a phenyl group is substituted with a methylsulfonyl group using reagents like methylsulfonyl chloride.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide can be compared with other similar compounds:

    Celecoxib: Another selective COX-2 inhibitor with a similar mechanism of action but different chemical structure.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.

    Indomethacin: A non-selective COX inhibitor with broader anti-inflammatory effects but more gastrointestinal side effects.

List of Similar Compounds

  • Celecoxib
  • Rofecoxib
  • Indomethacin

Properties

Molecular Formula

C25H21NO6S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide

InChI

InChI=1S/C25H21NO6S/c1-16(27)26-19-10-13-22-21(14-19)23(28)25(31-15-17-6-4-3-5-7-17)24(32-22)18-8-11-20(12-9-18)33(2,29)30/h3-14H,15H2,1-2H3,(H,26,27)

InChI Key

BPVNGDOAWPZKPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.